molecular formula C22H24N2O3 B8054467 N,N'-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

N,N'-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

Cat. No.: B8054467
M. Wt: 364.4 g/mol
InChI Key: CGRAVOIFBFXZGF-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a synthetic organic compound characterized by its unique cyclohexene core and dibenzamide groups

Properties

IUPAC Name

N-[(1R,4S)-4-benzamido-3-(2-hydroxyethyl)cyclohex-2-en-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-14-13-18-15-19(23-21(26)16-7-3-1-4-8-16)11-12-20(18)24-22(27)17-9-5-2-6-10-17/h1-10,15,19-20,25H,11-14H2,(H,23,26)(H,24,27)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRAVOIFBFXZGF-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=CC1NC(=O)C2=CC=CC=C2)CCO)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=C[C@@H]1NC(=O)C2=CC=CC=C2)CCO)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) typically involves the following steps:

    Formation of the Cyclohexene Core: The cyclohexene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.

    Formation of Dibenzamide Groups: The final step involves the reaction of the intermediate with benzoyl chloride to form the dibenzamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The dibenzamide groups can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (enantiomeric): The enantiomeric form of the compound.

    N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohexane-1,4-diyl)dibenzamide: A similar compound with a saturated cyclohexane core.

    N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)diacetamide: A similar compound with acetamide groups instead of benzamide groups.

Uniqueness

N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is unique due to its specific combination of a cyclohexene core, hydroxyethyl group, and dibenzamide groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.